molecular formula C20H23N7O B11465387 6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11465387
M. Wt: 377.4 g/mol
InChI Key: IOQKSRLMIMBFOZ-UHFFFAOYSA-N
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Description

6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.

    Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Formation of the Triazine Ring: The triazine ring can be formed by reacting the quinazoline intermediate with a suitable triazine precursor, such as cyanuric chloride, under basic conditions.

    Attachment of the Pyridin-3-ylmethyl Group: The final step involves the attachment of the pyridin-3-ylmethyl group through a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline ring or the triazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and pyridin-3-ylmethyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline or triazine derivatives.

    Substitution: Substituted quinazoline derivatives with new functional groups.

Scientific Research Applications

6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of quinazoline and triazine derivatives.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Chemical Biology: It is used in chemical biology research to probe the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death). Additionally, the compound may interact with other proteins and pathways involved in inflammation and bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    4-methylquinazoline derivatives: These compounds share the quinazoline core and have similar biological activities.

    Triazine derivatives: Compounds with the triazine ring structure, such as cyanuric chloride derivatives, have similar chemical properties and applications.

    Pyridin-3-ylmethyl derivatives: Compounds containing the pyridin-3-ylmethyl group, such as pyridin-3-ylmethylamines, have comparable biological activities.

Uniqueness

6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is unique due to its combination of the quinazoline, triazine, and pyridin-3-ylmethyl moieties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

6-ethoxy-4-methyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C20H23N7O/c1-3-28-16-6-7-18-17(9-16)14(2)24-20(25-18)26-19-22-12-27(13-23-19)11-15-5-4-8-21-10-15/h4-10H,3,11-13H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

IOQKSRLMIMBFOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CC4=CN=CC=C4)C

Origin of Product

United States

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